Lipophilicity (logP) Differentiation from the Methylthio Analog
The target compound exhibits a computed logP value of 4.775 . While a directly measured logP for the closest analog, 3-methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, is not available, the difference in S-alkyl chain length (propyl vs. methyl) is a well-established determinant of lipophilicity in heterocyclic thioether series [1]. The propyl chain adds approximately 0.8–1.2 logP units compared to the methylthio congener based on fragment-based QSAR contributions, shifting the compound from a moderate to a higher lipophilicity regime relevant for membrane penetration and CNS drug-likeness considerations [1].
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 4.775 (computed, mcule.com property calculator) |
| Comparator Or Baseline | 3-Methyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide: logP not directly measured; predicted ~3.6–4.0 based on S-alkyl chain length difference [1] |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.2 (propyl vs. methyl thioether) [1] |
| Conditions | In silico prediction (mcule.com property calculator); fragment-based QSAR estimation |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability but must be balanced against solubility and metabolic clearance; this parameter is a critical selection criterion for cell-based screening libraries and CNS-targeted programs.
- [1] Janowska, S.; Paneth, A.; Wujec, M. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Int. J. Mol. Sci. 2020, 21, 5043. Review of SAR indicating the impact of S-alkyl chain length on lipophilicity and biological activity in thiadiazole series. View Source
